molecular formula C17H15BrO3 B3153160 (2E)-3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 752222-60-9

(2E)-3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B3153160
CAS RN: 752222-60-9
M. Wt: 347.2 g/mol
InChI Key: HEHASNWZBCBABP-WEVVVXLNSA-N
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Description

“(2E)-3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one” is a chemical compound with the CAS Number 752222-60-9 . Its molecular formula is C17H15BrO3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a prop-2-en-1-one group attached to a 4-bromophenyl group and a 2,5-dimethoxyphenyl group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 347.2 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Molecular Structure Analysis

The compound, also known as a chalcone derivative, has been studied for its structural properties. For instance, the dihedral angle between its phenyl rings and its intramolecular interactions have been analyzed. These structural details are crucial for understanding its potential applications in various fields (Jasinski et al., 2010).

Synthesis and Characterization

Several studies focus on synthesizing and characterizing similar chalcone derivatives. These compounds are synthesized using different methods like Claisen-Schmidt condensation and are characterized through spectroscopic analysis. Understanding these synthesis methods is vital for producing the compound for research and potential applications (Tayade & Waghmare, 2016).

Nonlinear Optical (NLO) Properties

This compound has been investigated for its nonlinear optical properties. Such materials are significant in photonics and optoelectronics, suggesting potential use in optical devices. The study of these properties includes analyses of factors like the refractive index and absorption coefficient (Shruthi et al., 2017).

Crystal Packing Analysis

The crystal packing of chalcone derivatives, including the compound , is another area of research. Studies involve using techniques like X-ray diffraction and Hirshfeld surface analysis to understand intermolecular interactions, which is crucial for applications in material science (Kumar et al., 2018).

Antioxidant Activity Studies

Chalcone derivatives are also researched for their potential antioxidant activities. Studies involve synthesizing variants of the compound and assessing their effectiveness in scavenging free radicals. This research is significant for potential applications in pharmacology and health sciences (Sulpizio et al., 2016).

Nonlinear Refractive Index Measurement

The nonlinear refractive index of similar compounds has been measured, indicating potential applications in optical limiting and photonics. These studies contribute to understanding the optical properties of chalcone derivatives for technological applications (Henari & Asiri, 2011).

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-14-8-10-17(21-2)15(11-14)16(19)9-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHASNWZBCBABP-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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